REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[N:9]=[N:8][N:7]([CH2:11][CH:12]3[CH2:14][CH2:13]3)[C:6]=2[CH:5]=[CH:4][C:3]=1[O:15]C.B(Br)(Br)Br>ClCCl>[Cl:1][C:2]1[C:10]2[N:9]=[N:8][N:7]([CH2:11][CH:12]3[CH2:14][CH2:13]3)[C:6]=2[CH:5]=[CH:4][C:3]=1[OH:15]
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Name
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|
Quantity
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10.5 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC=2N(N=NC21)CC2CC2)OC
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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ClCCl
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Name
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|
Quantity
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88 mL
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Type
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reactant
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Smiles
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B(Br)(Br)Br
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
the mixture was stirred for 4 hours at ambient temperature
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The ice bath was removed
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Type
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ADDITION
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Details
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The mixture was slowly treated with water (10 mL)
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Type
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ADDITION
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Details
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treated with sodium hydroxide ON aqueous) until pH>10
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Type
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STIRRING
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Details
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After stirring for an additional 30 minutes
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Duration
|
30 min
|
Type
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ADDITION
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Details
|
ammonium chloride (aqueous saturated) was added until the pH of the mixture
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Type
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EXTRACTION
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Details
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The aqueous mixture was exhaustively extracted with dichloromethane containing 5% methanol
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic extracts were dried with sodium sulfate
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
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Smiles
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ClC1=C(C=CC=2N(N=NC21)CC2CC2)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |